3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid
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Overview
Description
3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methylcarbamoyl group and a butanoic acid chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1H-pyrazole with appropriate reagents to introduce the carbamoyl and butanoic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The pyrazole ring and the attached functional groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid include other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(methylcarbamoyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6(5-8(13)14)12-4-3-7(11-12)9(15)10-2/h3-4,6H,5H2,1-2H3,(H,10,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJWXRLPCCBLCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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